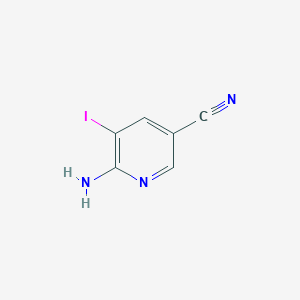

6-Amino-5-iodonicotinonitrile

Übersicht

Beschreibung

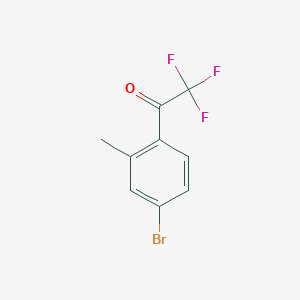

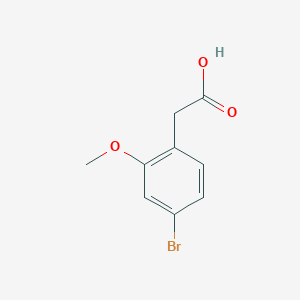

6-Amino-5-iodonicotinonitrile is an organic compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . This process uses a non-hazardous coupling reagent known as COMU . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .Molecular Structure Analysis

The InChI code for 6-Amino-5-iodonicotinonitrile is 1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Amino-5-iodonicotinonitrile is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacology: Drug Synthesis and Development

6-Amino-5-iodonicotinonitrile: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure, featuring an iodine atom and a nitrile group, makes it a valuable intermediate in the construction of complex drug molecules. For instance, it can be used to create compounds that target specific receptors or enzymes within the body, potentially leading to the development of new medications for diseases where modulation of these biological targets is beneficial .

Material Science: Advanced Material Fabrication

In material science, 6-Amino-5-iodonicotinonitrile may serve as a precursor for the synthesis of novel organic materials. These materials could have unique electrical or optical properties, making them suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .

Chemical Synthesis: Building Block for Heterocycles

This compound is particularly interesting for the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are common in many chemicals of interest, including pharmaceuticals, agrochemicals, and dyes. The presence of both amino and nitrile groups in 6-Amino-5-iodonicotinonitrile provides multiple reactive sites for cyclization reactions, enabling the creation of diverse heterocyclic frameworks .

Analytical Chemistry: Chromatography and Spectroscopy

6-Amino-5-iodonicotinonitrile: can be used as a standard or reagent in analytical chemistry. Its unique spectral properties allow it to be a reference compound in methods like UV/visible spectroscopy or mass spectrometry. It can also be used to calibrate instruments or as a component in the development of new analytical techniques .

Biochemistry: Enzyme and Receptor Studies

In biochemistry, 6-Amino-5-iodonicotinonitrile could be employed to study enzyme kinetics or receptor binding due to its structural similarity to naturally occurring biochemicals. It might act as an inhibitor or substrate analogue in enzymatic reactions, helping to elucidate the mechanisms of action or the metabolic pathways in which similar compounds are involved .

Agricultural Research: Pesticide and Herbicide Development

The compound’s potential reactivity with various organic substrates makes it a candidate for the development of new pesticides or herbicides. Its iodine moiety could be critical in the design of compounds that are more selective and environmentally friendly, contributing to sustainable agricultural practices .

Environmental Applications: Pollution Monitoring and Remediation

6-Amino-5-iodonicotinonitrile: might be used in environmental science for the detection and quantification of pollutants, given its potential to form specific derivatives with environmental contaminants. Additionally, it could be part of studies aiming to develop new methods for the remediation of polluted sites, especially those contaminated with related aromatic compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

6-amino-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIDXQBQCDCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-iodonicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)